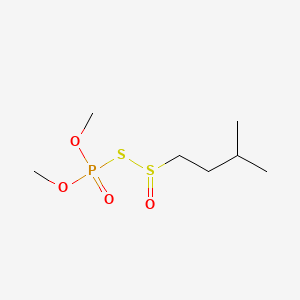
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin is an organic compound characterized by the presence of a nitroethenyl group attached to a tetrahydrobenzodioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin typically involves the reaction of a suitable precursor with nitroethene under controlled conditions. One common method involves the use of a bromonitroethene derivative, which undergoes a reaction with a tetrahydrobenzodioxin precursor in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzodioxin compounds .
Wissenschaftliche Forschungsanwendungen
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and resins .
Wirkmechanismus
The mechanism of action of 6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin involves its interaction with molecular targets through its nitroethenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-4-(2-nitroethenyl)phenol
- 4-(2-Nitroethenyl)morpholine
- 2-Nitroethylbenzene
Uniqueness
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin is unique due to its tetrahydrobenzodioxin ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
6-(2-nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7,9-10H,5-6H2 |
InChI-Schlüssel |
DLQUOPDBUFBJLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C=C(C=CC2O1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


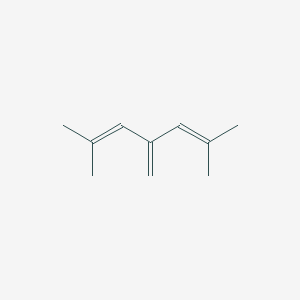
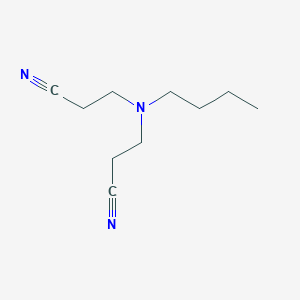
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
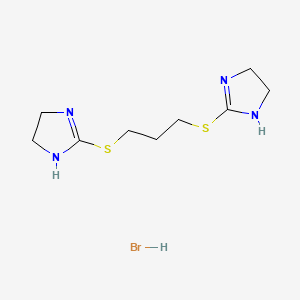
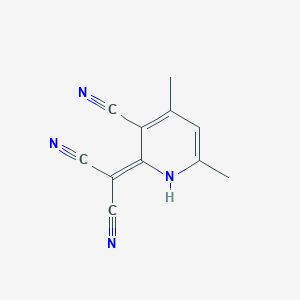
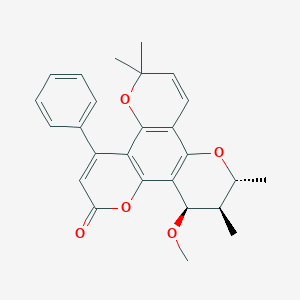


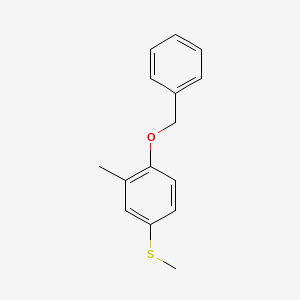

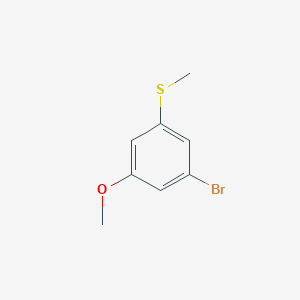

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
